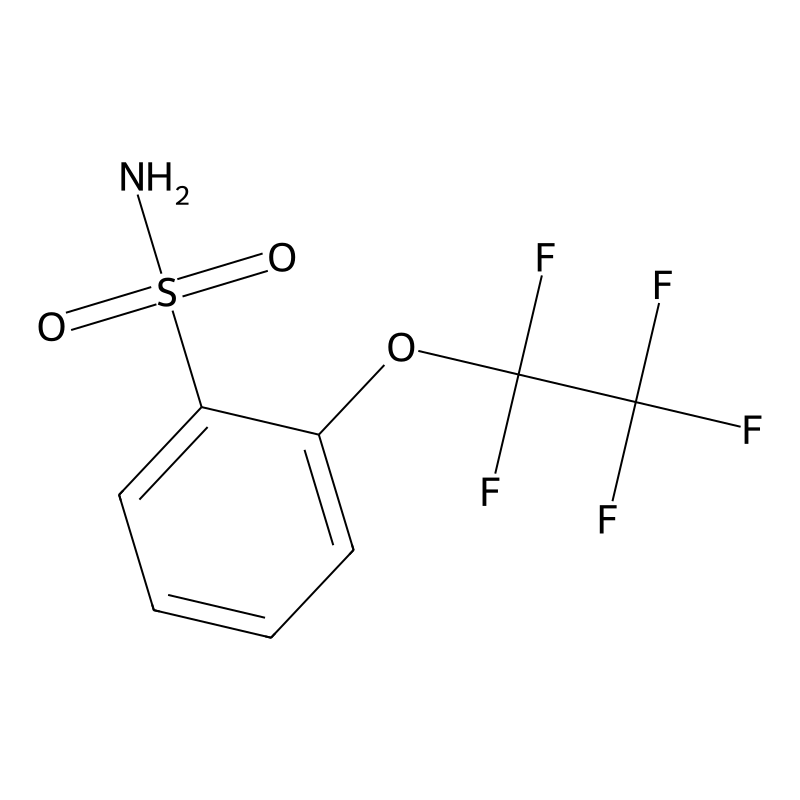

2-Pentafluoroethoxyphenylsulfonamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization

2-(Pentafluoroethoxy)benzenesulfonamide (PEBS) is a fluorinated sulfonamide compound that can be synthesized through various methods. A common approach involves the reaction of 2-aminobenzenesulfonyl chloride with pentafluoroethanol in the presence of a suitable base like pyridine []. The resulting product, PEBS, can be purified using standard techniques like column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy and Fourier-transform infrared spectroscopy (FTIR) to confirm its structure [, ].

Properties and Applications

PEBS possesses several interesting properties that make it valuable for scientific research. Due to the presence of the electron-withdrawing pentafluoroethoxy group and the sulfonamide moiety, PEBS exhibits good chemical and thermal stability []. Additionally, the fluorinated group can enhance the lipophilicity of PEBS, allowing it to interact with biological systems [].

Research suggests that PEBS can find applications in various scientific fields, including:

- Material Science: PEBS has been explored as a potential additive in electrolytes for lithium-ion batteries due to its ability to improve the battery's performance and stability [].

- Medicinal Chemistry: Studies have investigated the potential of PEBS as a scaffold for the development of new drugs. The ability of PEBS to interact with biological systems makes it a promising candidate for further exploration [].

- Agricultural Science: Some research has explored the use of PEBS as an agrochemical agent, although more investigation is needed in this area [].

2-Pentafluoroethoxyphenylsulfonamide is a specialized chemical compound characterized by its unique structural features, which include a pentafluoroethoxy group and a sulfonamide functional group attached to a phenyl ring. The sulfonamide group, with the general structure R−S(=O)₂−NR₂, is known for its stability and ability to form hydrogen bonds, making it a valuable component in various chemical and biological applications . The presence of the pentafluoroethoxy moiety enhances the compound's lipophilicity and potentially its biological activity.

The chemical reactivity of 2-pentafluoroethoxyphenylsulfonamide includes several types of reactions:

- Oxidation: The sulfonamide group can be oxidized to form sulfoxides or sulfones under specific conditions.

- Reduction: The sulfonamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution Reactions: The pentafluoroethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

These reactions highlight the versatility of 2-pentafluoroethoxyphenylsulfonamide in synthetic organic chemistry.

2-Pentafluoroethoxyphenylsulfonamide exhibits significant biological activity, particularly in enzyme inhibition and protein interaction studies. The sulfonamide functional group is often associated with antibacterial properties, as seen in many sulfa drugs. Research indicates that compounds with similar structures may inhibit specific enzymes involved in bacterial growth, suggesting potential applications in pharmaceuticals . Additionally, the compound's unique electronic properties due to the pentafluoroethoxy group may enhance its interaction with biological targets.

The synthesis of 2-pentafluoroethoxyphenylsulfonamide can be achieved through several methods:

- Direct Sulfonation: This method involves the reaction of a phenol derivative with sulfur trioxide to introduce the sulfonyl group, followed by reaction with an amine to form the sulfonamide.

- Nucleophilic Substitution: The pentafluoroethoxy group can be introduced via nucleophilic substitution on a suitable precursor compound, such as an alkyl halide or an aryl fluoride.

- Coupling Reactions: Advanced coupling techniques such as cross-coupling reactions can be employed to synthesize the compound from simpler building blocks, allowing for greater control over the final product's purity and yield .

2-Pentafluoroethoxyphenylsulfonamide has various applications across multiple fields:

- Pharmaceuticals: Due to its potential antibacterial properties, it may serve as a lead compound for developing new antibiotics.

- Material Science: The unique properties imparted by the pentafluoroethoxy group make it suitable for creating advanced materials with specific thermal and chemical resistance.

- Research: It can be used as a tool compound in biochemical studies to explore enzyme mechanisms and protein interactions .

Studies on 2-pentafluoroethoxyphenylsulfonamide's interactions with biological molecules reveal its potential as an enzyme inhibitor. The sulfonamide moiety is known to mimic natural substrates, allowing it to bind effectively to active sites on enzymes. Research indicates that modifications in the fluorinated groups can significantly alter binding affinity and selectivity towards specific targets, making it a valuable candidate for further investigation in drug design and development .

Several compounds exhibit structural similarities to 2-pentafluoroethoxyphenylsulfonamide. These include:

- 5-(1,1,2,2,2-pentafluoroethyl)thiophene-3-sulfonamide: This compound features a thiophene ring instead of a phenyl ring but shares similar sulfonamide functionalities.

- 5-(1,1,2,2,2-pentafluoroethyl)thiophene-2-carboxylic acid: This compound contains a carboxylic acid functional group instead of a sulfonamide but retains the pentafluoroethyl moiety.

- Sulfamethoxazole: A widely used antibiotic that contains a sulfonamide group and demonstrates antibacterial activity.

Uniqueness

The uniqueness of 2-pentafluoroethoxyphenylsulfonamide lies in its combination of both pentafluoroalkyl and sulfonamide groups. This combination not only enhances its chemical stability but also improves its biological activity compared to other similar compounds. The fluorinated ethoxy group contributes significantly to its lipophilicity and potential pharmacokinetic properties, making it an interesting candidate for further research and development .